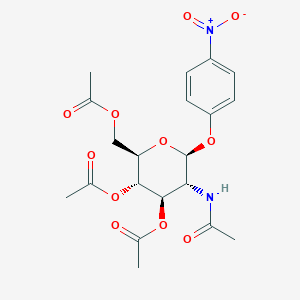

p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside

Overview

Description

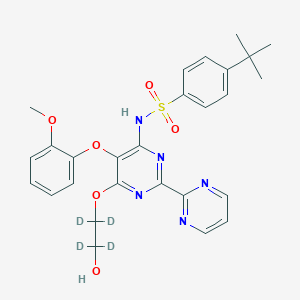

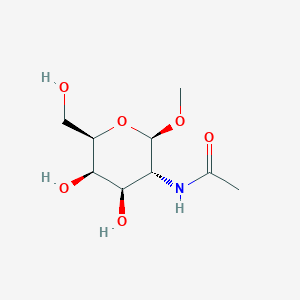

p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside: is a synthetic compound used primarily as a substrate in biochemical assays. It is particularly useful in the colorimetric assay of N-Acetyl-beta-glucosaminidase, an enzyme involved in the degradation of glycoproteins and glycolipids . The compound has a molecular formula of C20H24N2O11 and a molecular weight of 468.41 g/mol .

Mechanism of Action

Target of Action

The primary target of p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is N-Acetyl-β-glucosaminidase . This enzyme plays a crucial role in the degradation of glycoproteins, glycolipids, and proteoglycans by removing terminal β-linked N-acetylglucosamine residues in the lysosome.

Mode of Action

This compound acts as a substrate for N-Acetyl-β-glucosaminidase . The enzyme cleaves the compound, resulting in the release of p-nitrophenol, which can be detected by its yellow color in a basic solution. This colorimetric change allows for the rapid assay of N-Acetyl-β-glucosaminidase activity.

Biochemical Pathways

The compound is involved in the lysosomal catabolic process where N-Acetyl-β-glucosaminidase is active . By acting as a substrate for the enzyme, it participates in the breakdown of complex molecules. The downstream effects of this pathway include the recycling of cellular components and the provision of building blocks for cellular repair and growth.

Pharmacokinetics

As a substrate for a lysosomal enzyme, it is likely internalized into cells and transported to the lysosome where it interacts with n-acetyl-β-glucosaminidase .

Result of Action

The cleavage of this compound by N-Acetyl-β-glucosaminidase results in the release of p-nitrophenol . This can be detected colorimetrically, providing a measure of the enzyme’s activity. This can be useful in research and diagnostic settings, particularly in diseases where N-Acetyl-β-glucosaminidase activity is altered.

Action Environment

The action of this compound is influenced by the intracellular environment , particularly the conditions within the lysosome . Factors such as pH, the presence of other substrates, and the overall health of the cell can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside plays a significant role in biochemical reactions. It interacts with the enzyme N-Acetyl-β-glucosaminidase, serving as a substrate for this enzyme . The nature of this interaction involves the enzyme catalyzing the hydrolysis of the compound, which can be monitored using colorimetric assays .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzyme N-Acetyl-β-glucosaminidase . The compound serves as a substrate for this enzyme, which catalyzes its hydrolysis. This reaction can be monitored using colorimetric assays, providing a useful tool for studying the activity of N-Acetyl-β-glucosaminidase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Substitution: The compound can undergo nucleophilic substitution reactions where the p-nitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Common reagents include water, hydrochloric acid, or sodium hydroxide.

Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is used as a model substrate to study enzyme kinetics and mechanisms, particularly for glycosidases .

Biology: In biological research, this compound is used to investigate the activity of N-Acetyl-beta-glucosaminidase in various biological samples, including tissues and fluids .

Medicine: In medical research, it is employed in diagnostic assays to measure enzyme activity, which can be indicative of certain diseases or conditions .

Industry: In the industrial sector, the compound is used in the quality control of enzyme preparations and in the development of enzyme-based products .

Comparison with Similar Compounds

- p-Nitrophenyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranoside

- 4-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-4-O-[2’-O-(2’‘,3’‘,4’‘-tri-O-benzoyl-alpha-L-fucopyranosyl)-3’,4’,6’-tri-O-acetyl-beta-D-glucopyranoside

Uniqueness: p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is unique due to its specific use as a substrate for N-Acetyl-beta-glucosaminidase assays. Its structure allows for the efficient release of p-nitrophenol upon enzymatic cleavage, making it a valuable tool in biochemical research .

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQGAARHTLJIRK-LASHMREHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B19513.png)

![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)